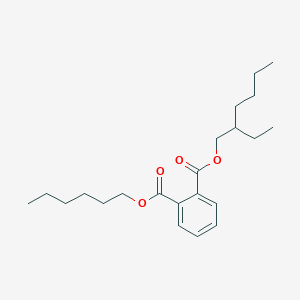

Hexyl 2-éthylhexyl phtalate

Vue d'ensemble

Description

Hexyl 2-ethylhexyl phthalate is an organic compound belonging to the class of phthalates, which are esters of phthalic acid. This compound is widely used as a plasticizer, a substance added to plastics to increase their flexibility, transparency, durability, and longevity. Hexyl 2-ethylhexyl phthalate is particularly valued for its ability to impart these properties to polyvinyl chloride (PVC) products, making it a crucial component in various industrial applications.

Applications De Recherche Scientifique

Hexyl 2-ethylhexyl phthalate has a wide range of applications in scientific research, including:

Chemistry: Used as a plasticizer in the synthesis of flexible polymers and as a solvent in various chemical reactions.

Biology: Studied for its effects on biological systems, particularly its role as an endocrine disruptor.

Medicine: Investigated for its potential impacts on human health, including reproductive toxicity and carcinogenicity.

Industry: Widely used in the production of flexible PVC products, including medical devices, toys, and packaging materials.

Mécanisme D'action

Target of Action

Hexyl 2-ethylhexyl phthalate, also known as Di(2-ethylhexyl) phthalate (DEHP), is an organic compound that primarily targets the endocrine system . It is known to disrupt the endocrine system, affecting reproductive health and physical development . DEHP can activate Kupffer’s cell and independent changes of PPARα including enzyme inactivation and the activation of intracellular kinases .

Mode of Action

DEHP interacts with its targets primarily through the activation of nuclear receptor peroxisome proliferator-activated receptor alpha (PPARα) . This interaction leads to changes in protein and gene expression that cause increased cell proliferation/inhibition of apoptosis and/or oxidative stress .

Biochemical Pathways

The metabolism of DEHP involves initial hydrolytic degradation followed by the assimilation of the hydrolyzed phthalic acid and 2-ethylhexanol to tricarboxylic acid (TCA) cycle intermediates . The formation of mono-(2-ethylhexyl) phthalate (MEHP), a more toxic metabolite of DEHP, is a key step in this process .

Pharmacokinetics

Upon entering the human body, DEHP is rapidly converted to MEHP . The urinary excretion rate for the sum of five metabolites, including MEHP, is between 65 and 70% for all three doses . The half-life of MEHP is shorter than that of other metabolites, indicating rapid elimination . The oral bioavailability of DEHP is about 7% in rats .

Result of Action

The molecular and cellular effects of DEHP’s action include inhibition of cell proliferation, reduction of organ size, and disruption of endocrine function . Continuous exposure to DEHP may lead to inhibition of liver detoxifying enzymes and may result in liver dysfunction .

Action Environment

DEHP is a ubiquitous environmental endocrine disruptor, and humans can be exposed to it through the air, food, water, and skin . Environmental factors such as temperature and contact with hydrophobic materials can influence the action, efficacy, and stability of DEHP . For example, DEHP can easily diffuse into the environment under high temperatures or during contact with hydrophobic materials .

Analyse Biochimique

Biochemical Properties

Hexyl 2-ethylhexyl phthalate interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to interact with enzymes such as uridine 5′-diphosphoglucuronyl transferase, which is involved in its metabolism . The nature of these interactions is often inhibitory, affecting the normal functioning of these enzymes .

Cellular Effects

Hexyl 2-ethylhexyl phthalate has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to disrupt the endocrine system, affecting reproductive health and physical development .

Molecular Mechanism

The molecular mechanism of action of Hexyl 2-ethylhexyl phthalate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been reported to activate Kupffer’s cell and independent changes of PPARα including enzyme inactivation and the activation of intracellular kinases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Hexyl 2-ethylhexyl phthalate change over time. It has been observed that the compound’s stability, degradation, and long-term effects on cellular function vary in in vitro or in vivo studies . For example, it has been reported that the compound’s effects on cell proliferation and size reduction become more pronounced over time .

Dosage Effects in Animal Models

The effects of Hexyl 2-ethylhexyl phthalate vary with different dosages in animal models . Studies have shown that at certain threshold levels, the compound can cause significant changes in physiological processes. At high doses, it can lead to toxic or adverse effects .

Metabolic Pathways

Hexyl 2-ethylhexyl phthalate is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For example, it has been reported that the compound is metabolized through β-oxidation pathway .

Transport and Distribution

Hexyl 2-ethylhexyl phthalate is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Hexyl 2-ethylhexyl phthalate and its effects on activity or function have been studied . It has been reported that the compound localizes in the smooth-surfaced endoplasmic reticulum and mitochondria of Sertoli cells . This localization can influence the compound’s activity and function .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Hexyl 2-ethylhexyl phthalate is synthesized through the esterification of phthalic anhydride with 2-ethylhexanol and hexanol. The reaction typically occurs in the presence of an acid catalyst such as sulfuric acid or para-toluenesulfonic acid. The process involves two main steps:

- Formation of mono(2-ethylhexyl) phthalate.

- Esterification of the monoester with hexanol to form hexyl 2-ethylhexyl phthalate.

Industrial Production Methods: In industrial settings, the production of hexyl 2-ethylhexyl phthalate involves large-scale esterification reactors where phthalic anhydride and the alcohols are mixed and heated under controlled conditions. The reaction is catalyzed by an acid, and the resulting product is purified through distillation to remove any unreacted starting materials and by-products.

Analyse Des Réactions Chimiques

Types of Reactions: Hexyl 2-ethylhexyl phthalate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phthalic acid and corresponding alcohols.

Hydrolysis: In the presence of water and an acid or base catalyst, hexyl 2-ethylhexyl phthalate can hydrolyze to produce phthalic acid and the respective alcohols.

Substitution: The ester groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Substitution: Nucleophiles such as amines or thiols can be used under mild heating.

Major Products:

Oxidation: Phthalic acid, 2-ethylhexanol, and hexanol.

Hydrolysis: Phthalic acid, 2-ethylhexanol, and hexanol.

Substitution: Various substituted phthalates depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Hexyl 2-ethylhexyl phthalate is similar to other phthalates such as:

Di(2-ethylhexyl) phthalate (DEHP): Widely used as a plasticizer with similar applications but differs in its specific ester groups.

Diisononyl phthalate (DINP): Another common plasticizer with a different alkyl chain length, offering slightly different physical properties.

Diisodecyl phthalate (DIDP): Used in similar applications but provides enhanced durability and resistance to high temperatures.

Uniqueness: Hexyl 2-ethylhexyl phthalate is unique in its specific combination of hexyl and 2-ethylhexyl ester groups, which impart distinct physical and chemical properties. This combination allows for a balance of flexibility and durability, making it particularly useful in applications requiring both properties.

By understanding the synthesis, reactions, applications, and mechanisms of action of hexyl 2-ethylhexyl phthalate, researchers and industry professionals can better utilize this compound in various fields while also addressing its potential health and environmental impacts.

Propriétés

IUPAC Name |

2-O-(2-ethylhexyl) 1-O-hexyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O4/c1-4-7-9-12-16-25-21(23)19-14-10-11-15-20(19)22(24)26-17-18(6-3)13-8-5-2/h10-11,14-15,18H,4-9,12-13,16-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZGXQJVPKYXMDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)C1=CC=CC=C1C(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40988333 | |

| Record name | 2-Ethylhexyl hexyl benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40988333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75673-16-4 | |

| Record name | 1,2-Benzenedicarboxylic acid, 2-ethylhexyl hexyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075673164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1, 2-ethylhexyl hexyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethylhexyl hexyl benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40988333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

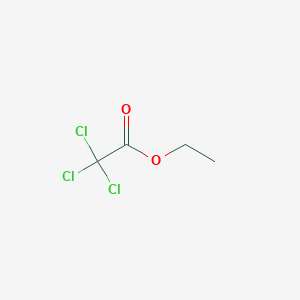

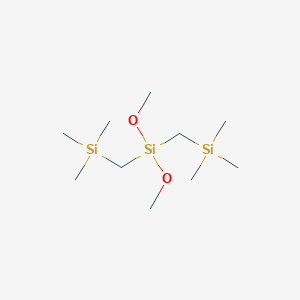

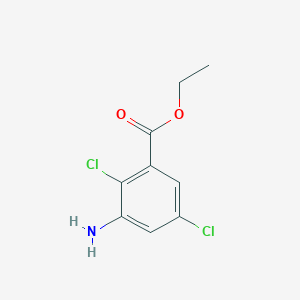

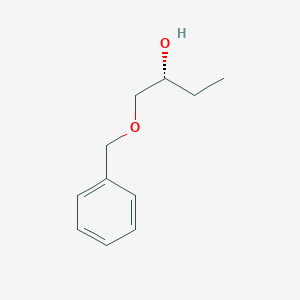

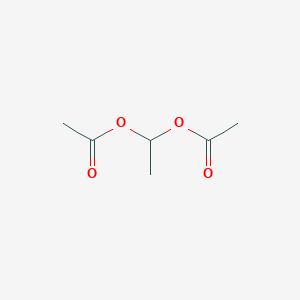

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Carbamic acid,(2-methyl-3-azabicyclo[3.1.0]hex-6-yl)-,1,1-dimethylethyl ester](/img/structure/B166124.png)

![2-[[2-[2-[[2-[bis(carboxymethyl)amino]-2-oxoethyl]-(2-tetradecanoyloxyethyl)amino]ethyl-(2-hydroxyethyl)amino]acetyl]-(carboxymethyl)amino]acetic acid](/img/structure/B166127.png)